Methoxyflurane
Overview
Description
Human Kidney Methoxyflurane and Sevoflurane Metabolism
Methoxyflurane, a potent anesthetic, has been associated with nephrotoxicity due to its metabolism by cytochrome P450 enzymes, which leads to the production of fluoride ions. This metabolism occurs at a significantly higher rate in the kidneys compared to sevoflurane, another anesthetic. The study suggests that the intrarenal generation of fluoride or other metabolites from methoxyflurane could contribute to its nephrotoxic effects, unlike sevoflurane, which has not shown similar toxicity despite similar plasma fluoride concentrations .
Surgical Anaesthesia of Mice
Methoxyflurane has been identified as an effective agent for surgical anesthesia in mice, with advantages including low operative and post-operative mortality, ease of administration, and no serious hazard to the administrator. It allows a single person to control the level of anesthesia while performing the operation, using simple apparatus .
In Vivo Nuclear Magnetic Resonance Studies
The metabolism of methoxyflurane involves primarily dechlorination to yield methoxydifluoroacetate, which is largely excreted without further metabolism. A smaller fraction undergoes cleavage of the ether linkage, producing CO2, fluoride ion, and dichloroacetic acid. This study highlights the importance of the dechlorination pathway in methoxyflurane metabolism .
Identification of Heat-Stable Microsomal Protein
Cytochrome b5 has been identified as a heat-stable microsomal protein required for the metabolism of methoxyflurane by cytochrome P-450LM2. This protein is obligatory for the metabolism of methoxyflurane, suggesting that cytochrome b5 may act as an electron donor in the O-demethylation of methoxyflurane .
Methoxyflurane (Penthrane)
Methoxyflurane is described as a clear, colorless liquid with a fruity smell, non-inflammable at room temperature, and has a boiling point of 104.8°C. It has a high oil/water coefficient, indicating its lipophilic nature, which may contribute to its anesthetic properties .
The Cardiac and Peripheral Vascular Effects of Methoxyflurane
Methoxyflurane, a fluorinated ether, has been shown to have both myocardial depressant effects and to lower peripheral vascular resistance. These properties are similar to those of halothane, another anesthetic, and may influence its use during cardiopulmonary bypass for open heart surgery .
The Metabolic Degradation of Methoxyflurane in Man
The metabolism and excretion of methoxyflurane in humans involve the production of CO2, fluoride ion, dichloroacetic acid, and methoxyfluoroacetic acid. A significant portion of the absorbed methoxyflurane is exhaled unaltered, while the rest undergoes biodegradation, with a large fraction being dechlorinated to methoxydifluoroacetic acid .
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the metabolic behavior of methoxyflurane, suggesting that electronic properties play a significant role in its metabolism. The studies provide insights into the relative extent of metabolism and the formation of identified intermediates .
A Second Look at Methoxyflurane
Methoxyflurane has gained acceptance as an anesthetic since its introduction, despite not preventing accidental overdosage as initially hoped. Its use is increasing in the field of anesthesiology .
Methoxyflurane: A Review in Trauma Pain
Methoxyflurane has been used as an analgesic for trauma pain, showing effectiveness and a rapid onset of analgesia. It is self-administered using a hand-held inhaler, offering advantages over other analgesics in terms of non-invasive self-administration and ease of use. At the lower doses used for pain relief, methoxyflurane has not been associated with nephrotoxicity .
Scientific Research Applications
Analgesic Efficacy in Acute Trauma Pain
- Extended Efficacy in Severe Acute Trauma Pain : Methoxyflurane demonstrates significant pain relief in patients with severe acute trauma pain. A study indicated sustained reduction in pain intensity with low-dose methoxyflurane analgesia in such patients, highlighting its effectiveness in managing severe trauma pain (Coffey, Mirza, & Lomax, 2018).
- Time to First Pain Relief and Rescue Medication Use : Another study focused on severe acute trauma pain, showing that methoxyflurane significantly shortened the time to first pain relief compared to placebo. It also led to a lower request rate for rescue medication (Coffey, Mirza, & Lomax, 2018).
Procedural Analgesia in Children
- Use in Pediatric Emergency Departments : Methoxyflurane has been explored as a patient-controlled analgesic for painful procedures in children in emergency settings. Its properties as a potent volatile anesthetic at subanesthetic concentrations make it suitable for such applications (Babl, Barnett, Palmer, Oakley, & Davidson, 2007).
Occupational Exposure Limit Considerations
- Derivation of Occupational Exposure Limit : A study deriving an occupational exposure limit for methoxyflurane, particularly when used as an inhalation analgesic agent, highlights the importance of establishing safety thresholds in clinical and professional environments (Frangos, Mikkonen, & Down, 2016).
General Clinical Efficacy and Safety
- Overall Review in Trauma Pain : A comprehensive review addresses the pharmacological properties of methoxyflurane, its efficacy, and tolerability in trauma pain management. This provides insight into its advantages over other analgesics in terms of non-invasive administration and rapid onset of action (Blair & Frampton, 2016).
- Analgesic Use and Safety Profile : Focusing on the analgesic use of methoxyflurane, a study details its administration in controlled low doses, discussing the pathogenesis of renal damage associated with its higher doses and confirming the safety of lower analgesic doses (Dayan, 2016).
Methoxyflurane in Specific Settings
- Use in High Altitude Emergency Care : Highlighting the versatility of methoxyflurane, a report describes its use for procedural analgesia in high altitude emergency care, emphasizing its effectiveness and ease of administration in challenging environments (Wilkes, Heath, & Mason, 2018).
- Self-Administered Use in Outpatient Procedures : Examining its application in outpatient settings, a study covers the use of inhaled methoxyflurane for various medical and surgical procedures, noting its rapid onset of analgesia and favorable safety profile (Jephcott, Grummet, Nguyen, & Spruyt, 2018).
Safety And Hazards
Methoxyflurane can cause long-term kidney problems when given at high doses . Rarely, liver problems have also happened with Methoxyflurane . It is not recommended for use in children . It is also not recommended for use in patients with blood pressure problems, breathing problems, heart disease, or kidney disease . It should not be used by patients who are very sleepy, have had a recent head injury, have recently drunk a lot of alcohol or taken a large amount of drugs that may slow their actions .
properties
IUPAC Name |
2,2-dichloro-1,1-difluoro-1-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMCNOHBTXSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2O, Array | |
Record name | METHOXYFLURANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYFLURANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025556 | |
Record name | Methoxyflurane | |
Source | EPA DSSTox | |
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Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic] | |
Record name | METHOXYFLURANE | |
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Record name | Methoxyflurane | |
Source | Human Metabolome Database (HMDB) | |
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Record name | METHOXYFLURANE | |
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Record name | Methoxyflurane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
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Boiling Point |
220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F | |
Record name | METHOXYFLURANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methoxyflurane | |
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Record name | Methoxyflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
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Record name | METHOXYFLURANE | |
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Record name | Methoxyflurane | |
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URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
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Flash Point |
145 °F (NTP, 1992), 145 °F, 63 °C | |
Record name | METHOXYFLURANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight | |
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URL | https://www.drugbank.ca/drugs/DB01028 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
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Record name | Methoxyflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
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Density |
1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42 | |
Record name | METHOXYFLURANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
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Record name | METHOXYFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Methoxyflurane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.7 | |
Record name | METHOXYFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg | |
Record name | METHOXYFLURANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHOXYFLURANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHOXYFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methoxyflurane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Methoxyflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Methoxyflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. It also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Methoxyflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor., Some halogenated agents, especially methoxyflurane, because of a higher level of fluoride production, induce a renal concentrating defect that could be related to an ascending limb impairment. The mechanisms of fluoride toxicity on an immortalized cell line /was investigated/. Cells were cultured for 2, 6 or 24 hr in the presence of fluoride. Toxicity evaluation was based on: cell numbers, protein content, leucine-incorporation, lactate dehydrogenase (LDH) and N-acetyl-beta-glucosaminidase (NAG) releases, Na-K-ATPase and Na-K-2Cl activities, electron microscope studies. ... At 5 mmol after 24 hr, fluoride decreased cell numbers (-14%, *P < 0.05), protein content (-16%*), leucine incorporation (-54%*), Na-K-2Cl activity (-84%*), increased LDH (+145%*) and NAG release (+190%*). Na-K-ATPase was more sensitive and impaired from 1 mmol for 24hr and after 2 hr at 5 mmol. Crystal formation in mitochondria occurred after 6 hr at 5 mmol. Infra-red analysis and fluoride microdetermination established that crystals contained sodium, phosphate and fluoride. The results suggest that the Na-K-ATPase pump is a major target for fluoride toxicity in Henle's loop., The precise mechanism by which inhalation anesthetics produce loss of perception of sensations and unconsciousness is not known. Inhaled anesthetics act at many areas in the CNS. The Meyer-Overton theory suggests that the site of action of inhalation anesthetics may be the lipid matrix of neuronal membranes or other lipophilic sites. Anesthetics may cause changes in membrane thickness, which in turn affect the gating properties of ion channels in neurons. Interference with the hydrophobic portion of neuronal ion channel membrane proteins may be an important mechanism. /Inhalation anesthetics/ | |
Record name | Methoxyflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHOXYFLURANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methoxyflurane | |
Color/Form |
Liquid, Clear, colorless liquid | |
CAS RN |
76-38-0 | |
Record name | METHOXYFLURANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methoxyflurane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methoxyflurane [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | methoxyflurane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxyflurane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyflurane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYFLURANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30905R8O7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHOXYFLURANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methoxyflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHOXYFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ether, 2,2-dichloro-1,1-difluoroethyl methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KN7752E0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-31 °F (NTP, 1992), -35 °C, -31 °F | |
Record name | METHOXYFLURANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20609 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methoxyflurane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHOXYFLURANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7201 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methoxyflurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHOXYFLURANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1636 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methoxyflurane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0389.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.